The synthesis of Egfr-IN-45 typically involves multi-step organic reactions designed to build the core structure of the compound. The synthetic route may include:
Technical details about reaction conditions, yields, and purification methods are crucial for replicating the synthesis in a laboratory setting.
Egfr-IN-45 has a defined molecular structure characterized by specific functional groups that contribute to its inhibitory activity against the epidermal growth factor receptor.
Data regarding bond lengths, angles, and torsional strain within the molecule can be critical for understanding its reactivity and interaction with biological targets.
Egfr-IN-45 undergoes several chemical reactions that can be explored for its reactivity profile:
Technical details regarding reaction kinetics, specificity, and affinity for the target receptor are critical for assessing its potential as a therapeutic agent.
The mechanism of action of Egfr-IN-45 involves competitive inhibition of the epidermal growth factor receptor:
Data from in vitro studies demonstrate the effectiveness of Egfr-IN-45 in reducing cell viability in cancer cell lines expressing high levels of epidermal growth factor receptor.
Egfr-IN-45 exhibits several physical and chemical properties that are important for its application:
Relevant data includes quantitative measurements such as solubility (in mg/mL), stability (half-life under specific conditions), and melting point (in degrees Celsius).
Egfr-IN-45 has significant applications in scientific research:
The ongoing research into Egfr-IN-45 reflects its promise as a targeted therapy in oncology, contributing to advancements in personalized medicine strategies against cancer.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5